![molecular formula C10H4F3N7 B2469755 5-Amino-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 338420-31-8](/img/structure/B2469755.png)
5-Amino-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine-3-carbonitrile
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Overview
Description
The compound “5-Amino-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine-3-carbonitrile” is a heterocyclic compound . It is part of a class of compounds known as pyrimidines, which are six-membered heterocyclic compounds containing two nitrogen atoms . Pyrimidines are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .
Synthesis Analysis
The synthesis of similar compounds involves a transition-metal-free strategy to construct 5-amino-1,2,3-triazoles using carbodiimides and diazo compounds . This protocol involves a cascade nucleophilic addition/cyclization process and is accomplished under mild conditions . Another approach for the synthesis of 5-trifluoromethyl-1,2,3-triazoles involves base-mediated cascade annulation of diazo compounds with trifluoroacetimidoyl chlorides .Chemical Reactions Analysis
The chemical reactions involving similar compounds include a transition-metal-free strategy to construct 5-amino-1,2,3-triazoles using carbodiimides and diazo compounds . This protocol involves a cascade nucleophilic addition/cyclization process .Scientific Research Applications
Synthesis and Chemical Reactions
Facile Regioselective Synthesis : A study by (Gol, Khatri, & Barot, 2019) highlights an efficient and regioselective synthesis of variously substituted pyrimidine derivatives, showcasing a broad substrate scope and environmentally friendly approach. This synthesis method involves 2-benzylidenemalononitriles and relevant amines, including 1H-1,2,4-triazol-5-amine.
Synthesis of Linear Tricyclic Analogs of Adenine : The synthesis of 8-aminoimidazo derivatives, which are extended versions of adenine, was detailed by (Harris & Pendergast, 1996). This includes the conversion of purine into relevant carbonitriles, followed by pyrimidine ring construction.
One-Pot Synthesis of Triazolo-Pyrimidine Derivatives : A study by (Ablajan, Kamil, Tuoheti, & Wan-fu, 2012) reports the one-pot synthesis of novel triazolo-pyrimidine derivatives, involving reactions of 3-amino-1,2,4-triazole, malononitrile, and aryl aldehydes. This method features short reaction times, high selectivity, and operational simplicity.
Microwave Assisted Multicomponent Synthesis : (Divate & Dhongade-Desai, 2014) discussed a microwave-assisted protocol for synthesizing triazolo-pyrimidine derivatives, with implications for efficient, green, and high-yield synthesis.
Biological Applications and Pharmacological Aspects
Adenosine Receptor Antagonists : Compounds derived from pyrido[3,2‐e][1,2,4]triazolo[1,5‐c]pyrimidine, as described by (Banda et al., 2013), showed high affinity for the A3 adenosine receptors, indicating potential pharmacological significance.
Antibacterial Activity : The synthesis of novel benzopyrano derivatives with promising antibacterial activity is detailed in (El-Wahab, 2002). These derivatives include pyrimidines and triazolo-pyrimidines, highlighting their potential as antimicrobial agents.
Potential Antiasthma Agents : Triazolo-pyrimidines synthesized for mediator release inhibition, as discussed by (Medwid et al., 1990), suggest their potential use as antiasthma agents. This involves a series of reactions including cyclization and rearrangement to produce the desired compounds.
Mechanism of Action
Target of Action
The primary targets of the compound “5-Amino-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine-3-carbonitrile” are currently unknown. This compound is a part of the pyrimidine class of compounds , which are known to have a wide range of biological activities.
Mode of Action
Pyrimidine derivatives are generally known to interact with their targets through various mechanisms, including inhibitory activity . .
Biochemical Pathways
Pyrimidine derivatives can affect a variety of biochemical pathways depending on their specific targets
Result of Action
Some pyrimidine derivatives have shown significant inhibitory activity , suggesting that this compound may also have similar effects.
properties
IUPAC Name |
8-amino-12-(trifluoromethyl)-2,3,4,7,10-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F3N7/c11-10(12,13)4-1-6-7(16-3-4)8(15)17-9-5(2-14)18-19-20(6)9/h1,3H,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYFJLPBTZIXIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1N3C(=C(N=N3)C#N)N=C2N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F3N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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